molecular formula C25H24N4O3S B2594631 N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476431-93-3

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2594631
CAS RN: 476431-93-3
M. Wt: 460.55
InChI Key: PVFNBKJZKGTIQB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a triazole ring, a benzylsulfanyl group, and methoxyphenyl groups. These groups can potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. The presence of the benzylsulfanyl and methoxyphenyl groups could potentially influence the compound’s conformation and overall shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the triazole ring is a heterocycle that can participate in various chemical reactions. Similarly, the sulfanyl group is a good leaving group that can be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar triazole ring and the nonpolar benzyl and phenyl groups could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide and its derivatives have been explored for their antimicrobial properties. Research has indicated that thiazole derivatives, a class to which this compound belongs, exhibit potent antibacterial and antifungal activities. These compounds have shown inhibitory action against a variety of Gram-positive and Gram-negative bacteria as well as strains of fungi, suggesting their potential as therapeutic agents for microbial infections (Desai, Rajpara, & Joshi, 2013). Additionally, other studies have synthesized novel 1,2,4-triazole derivatives, highlighting their antimicrobial effectiveness, further supporting the utility of such compounds in combating microbial diseases (Bektaş et al., 2007).

Antioxidant Properties

Compounds bearing methoxy and hydroxy groups, related to the structure of interest, have been assessed for their antioxidant capacities. Studies show that the presence of amino or amino-protonated moieties enhances antioxidative properties, making them better antioxidants compared to certain reference molecules. This suggests the potential of N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide derivatives in oxidative stress-related applications (Perin et al., 2018).

Catalysis and Synthesis

The compound and its derivatives have roles in catalytic processes and synthetic chemistry. For instance, research on similar molecular structures has demonstrated efficient approaches to regioselective synthesis through microwave-assisted methods, indicating potential in facilitating complex synthetic pathways and the development of novel compounds with desired properties (Moreno-Fuquen et al., 2019).

Anti-cancer Research

Investigations into benzimidazole derivatives, which share functional similarities with the compound , have shown that these molecules exhibit promising anti-cancer properties. The analysis includes density functional theory and molecular docking studies, indicating their potential as EGFR inhibitors, crucial in cancer treatment strategies (Karayel, 2021).

properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-21-12-8-19(9-13-21)24(30)26-16-23-27-28-25(33-17-18-6-4-3-5-7-18)29(23)20-10-14-22(32-2)15-11-20/h3-15H,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFNBKJZKGTIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

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